molecular formula C10H18ClNO B15167263 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one CAS No. 647027-89-2

1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one

Cat. No.: B15167263
CAS No.: 647027-89-2
M. Wt: 203.71 g/mol
InChI Key: YJPFYKRCXRVMCZ-UHFFFAOYSA-N
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Description

1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a butyl group and a chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one typically involves the reaction of a pyrrolidinone derivative with appropriate alkylating agents. One common method includes the alkylation of 5-(1-chloroethyl)pyrrolidin-2-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.

Major Products:

    Oxidation: Formation of butyl-5-(1-chloroethyl)pyrrolidin-2-one ketone or carboxylic acid derivatives.

    Reduction: Formation of 1-butyl-5-(ethyl)pyrrolidin-2-one.

    Substitution: Formation of 1-butyl-5-(1-hydroxyethyl)pyrrolidin-2-one or similar derivatives.

Scientific Research Applications

1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidin-2-one: A parent compound with a similar core structure but lacking the butyl and chloroethyl substituents.

    1-Butylpyrrolidin-2-one: Similar to 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one but without the chloroethyl group.

    5-(1-Chloroethyl)pyrrolidin-2-one: Lacks the butyl group but contains the chloroethyl substituent.

Uniqueness: this compound is unique due to the presence of both butyl and chloroethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

647027-89-2

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

1-butyl-5-(1-chloroethyl)pyrrolidin-2-one

InChI

InChI=1S/C10H18ClNO/c1-3-4-7-12-9(8(2)11)5-6-10(12)13/h8-9H,3-7H2,1-2H3

InChI Key

YJPFYKRCXRVMCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(CCC1=O)C(C)Cl

Origin of Product

United States

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